Praeruptorin A

Description

(+)-Praeruptorin A has been reported in Peucedanum japonicum, Prionosciadium thapsoides, and Ligusticum lucidum with data available.

isolated fromPeucedanum praeruptorum Dunn. roots; structure in first source

Structure

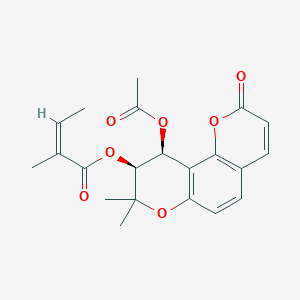

2D Structure

3D Structure

Properties

IUPAC Name |

[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPBRZDOJDLKOT-NXIDYTHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653395 | |

| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73069-25-7, 73069-27-9 | |

| Record name | (+-)-Praeruptorin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073069257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S,10S)-10-(Acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-benzo[1,2-b:3,4-b']dipyran-9-yl (2Z)-2-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Praeruptorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin A (PA), a prominent angular-type pyranocoumarin isolated from the traditional Chinese medicinal herb Peucedanum praeruptorum Dunn, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of this compound. The document elucidates its action on key signaling pathways involved in inflammation, vasodilation, cancer progression, and drug metabolism. Quantitative data from various studies are systematically presented, and detailed experimental methodologies for key assays are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive understanding of the intricate mechanisms of this compound.

Core Mechanisms of Action

This compound exerts its pharmacological effects through a multi-target approach, influencing several critical cellular signaling pathways. The primary mechanisms of action identified to date include anti-inflammatory effects via inhibition of the NF-κB pathway, vasodilatory effects through the NO/cGMP pathway and calcium channel modulation, anticancer and anti-metastatic effects by targeting the ERK/MMP signaling pathway, and regulation of drug transporter expression via the constitutive androstane receptor (CAR).

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the various activities of this compound.

| Pharmacological Effect | Model System | Parameter | Value | Reference |

| Vasodilation | Phenylephrine-precontracted rat thoracic aorta rings (with endothelium) | pEC50 | 5.63 ± 0.15 | [1] |

| Vasodilation | Phenylephrine-precontracted rat thoracic aorta rings (without endothelium) | pEC50 | 4.83 ± 0.14 | [1] |

| Vasodilation (in the presence of L-NAME) | Phenylephrine-precontracted rat thoracic aorta rings | pEC50 | 4.57 ± 0.07 | [1] |

| Vasodilation (in the presence of ODQ) | Phenylephrine-precontracted rat thoracic aorta rings | pEC50 | 4.40 ± 0.10 | [1] |

| Inhibition of Calcium Current (ICa) | Single ventricular cells of guinea pig | % Inhibition at 1 µM | 21% | [2] |

| Inhibition of Calcium Current (ICa) | Single ventricular cells of guinea pig | % Inhibition at 10 µM | 33.5% | [2] |

| Inhibition of Calcium Current (ICa) | Single ventricular cells of guinea pig | % Inhibition at 100 µM | 45% | [2] |

Detailed Signaling Pathways and Mechanisms

Anti-inflammatory Effects: Inhibition of the NF-κB Signaling Pathway

This compound demonstrates significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In response to inflammatory stimuli such as lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly I:C), this compound has been shown to inhibit the activation of the NF-κB pathway.[3][4] This inhibition leads to a downstream reduction in the expression and production of pro-inflammatory mediators, including:

-

Nitric Oxide (NO): this compound suppresses the production of NO.[3]

-

Pro-inflammatory Cytokines: It significantly inhibits the expression of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[3]

-

Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) is also suppressed by this compound.[3]

The mechanism involves preventing the degradation of the inhibitor of NF-κB (IκB), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Vasodilatory Effects: NO/cGMP Pathway and Calcium Channel Modulation

This compound induces vasodilation through a dual mechanism involving both endothelium-dependent and -independent pathways.

-

Endothelium-Dependent Pathway: The primary endothelium-dependent mechanism involves the activation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. This compound stimulates endothelial nitric oxide synthase (eNOS) to produce NO. NO then diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to an increase in cGMP levels. Elevated cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately causing vasorelaxation.[1]

-

Endothelium-Independent Pathway: this compound also exhibits a direct effect on vascular smooth muscle cells by inhibiting calcium influx. It acts as a calcium channel blocker, reducing the intracellular calcium concentration ([Ca2+]i) required for muscle contraction.[2]

Anticancer and Anti-Metastatic Effects: Targeting the ERK/MMP Signaling Pathway

This compound has demonstrated potential as an anticancer agent, particularly in inhibiting the growth and invasion of cervical cancer cells.[4] Its mechanism involves the suppression of the Extracellular signal-Regulated Kinase (ERK)/Matrix Metalloproteinase (MMP) signaling pathway. Specifically, this compound:

-

Inhibits ERK1/2 Phosphorylation: It suppresses the activation of ERK1/2, key kinases in a signaling cascade that promotes cell proliferation and survival.[4]

-

Downregulates MMP-2 Expression: By inhibiting the ERK pathway, this compound leads to a reduction in the expression of Matrix Metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.[4]

Regulation of Drug Transporters: Activation of the Constitutive Androstane Receptor (CAR)

This compound has been shown to activate the Constitutive Androstane Receptor (CAR), a nuclear receptor primarily expressed in the liver that plays a crucial role in the metabolism and detoxification of xenobiotics. Activation of CAR by this compound leads to the upregulation of downstream target genes, including the Multidrug Resistance-Associated Protein 2 (MRP2). MRP2 is an efflux transporter that can influence the disposition and efficacy of various drugs. This interaction suggests that this compound could potentially modulate the pharmacokinetics of co-administered drugs.

Detailed Experimental Protocols

Vasodilation Assay in Isolated Rat Thoracic Aorta

Objective: To assess the vasodilatory effect of this compound and elucidate its mechanism of action.

Methodology:

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit (K-H) solution. The aorta is cleaned of adhering connective and adipose tissues and cut into rings of 3-4 mm in length. For endothelium-denuded rings, the endothelium is gently removed by rubbing the intimal surface with a stainless-steel wire.

-

Organ Bath Setup: Aortic rings are mounted in a 10 mL organ bath containing K-H solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

-

Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2.0 g. After equilibration, the rings are pre-contracted with phenylephrine (1 µM) to induce a stable contraction.

-

This compound Treatment: Once a stable contraction is achieved, this compound is cumulatively added to the organ bath in increasing concentrations. The relaxation response is recorded as a percentage of the phenylephrine-induced contraction.

-

Mechanism Investigation: To investigate the underlying mechanisms, specific inhibitors are added to the organ bath 30 minutes before pre-contraction with phenylephrine. These may include:

-

L-NAME (a non-selective NOS inhibitor)

-

ODQ (a selective sGC inhibitor)

-

Indomethacin (a cyclooxygenase inhibitor)

-

Verapamil (an L-type calcium channel blocker)

-

-

Data Analysis: The relaxation responses are plotted against the logarithm of the this compound concentration to generate concentration-response curves. The EC50 (half-maximal effective concentration) and Emax (maximum effect) values are calculated using non-linear regression analysis.[1]

NF-κB Inhibition Assay in Macrophages

Objective: To determine the inhibitory effect of this compound on the NF-κB signaling pathway.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as LPS (1 µg/mL) or poly I:C for a specified time (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine Production (TNF-α, IL-1β): The levels of TNF-α and IL-1β in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα and the p65 subunit of NF-κB.

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

Total RNA is extracted from the cells, and cDNA is synthesized by reverse transcription.

-

qRT-PCR is performed using specific primers for iNOS, TNF-α, and IL-1β to quantify their mRNA expression levels. Gene expression is normalized to a housekeeping gene such as GAPDH.[3]

-

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, targeting several key signaling pathways implicated in a range of pathological conditions. Its ability to modulate inflammatory responses, induce vasodilation, inhibit cancer cell invasion, and influence drug metabolism highlights its significant therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms, supported by quantitative data and detailed experimental methodologies. Further research is warranted to fully elucidate its therapeutic applications and to translate these preclinical findings into clinical practice. The provided diagrams and structured data serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of dl-praeruptorin A on calcium current in ventricular cells of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Praeruptorin A: A Technical Guide to its Natural Source, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A is a naturally occurring pyranocoumarin that has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, geographical origin, biosynthesis, extraction methodologies, and its modulatory effects on key cellular signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate complex biological pathways and experimental workflows.

Natural Source and Origin

The primary natural source of this compound is the root of Peucedanum praeruptorum Dunn , a perennial herb belonging to the Apiaceae family.[1][2] In Traditional Chinese Medicine (TCM), the dried root of this plant is known as "Qianhu" (前胡) and has been used for centuries to treat respiratory ailments such as cough and asthma.[2]

Geographical Distribution: Peucedanum praeruptorum Dunn is predominantly found in the southern regions of China, including the provinces of Zhejiang, Anhui, Jiangxi, Hubei, Hunan, Guizhou, Sichuan, and Yunnan.[2][3] It typically grows along forest edges, near roadsides, and in semi-open grassy areas within mountainous habitats at altitudes ranging from 250 to 2000 meters.[2][3]

Biosynthesis of this compound

This compound is a secondary metabolite synthesized in Peucedanum praeruptorum Dunn through the phenylpropanoid pathway. This complex biosynthetic route starts with the amino acid phenylalanine and involves a series of enzymatic reactions to produce the core coumarin structure, which is then further modified to yield a variety of coumarin derivatives, including this compound.

References

Praeruptorin A: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praeruptorin A (PA) is a naturally occurring pyranocoumarin compound predominantly isolated from the dried roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. As a key bioactive constituent, PA has garnered significant scientific interest for its diverse pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its molecular mechanisms, quantitative effects, and the experimental methodologies used for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, cardiovascular, and neuroprotective effects. The following sections delve into the specifics of each of these activities, supported by quantitative data and mechanistic insights.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro models. Its primary mechanism of action in this context is the inhibition of the NF-κB signaling pathway, a crucial regulator of the inflammatory response.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound has been shown to significantly inhibit the production of key inflammatory mediators. Specifically, it reduces the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α)[1]. This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS), IL-1β, and TNF-α at both the mRNA and protein levels[1]. Mechanistically, this compound prevents the degradation of the inhibitor of κBα (IκBα) and subsequently blocks the nuclear translocation of the p65 subunit of NF-κB[1].

Furthermore, in polyinosinic-polycytidylic acid (poly (I:C))-induced RAW264.7 cells, this compound was found to inhibit the expression of inflammation-related genes, further supporting its anti-inflammatory potential[2]. In interleukin-1β (IL-1β)-stimulated rat hepatocytes, this compound was also observed to decrease the mRNA levels of Tnf, Ccl20, and Il1r1[3].

Anti-Cancer Activity

This compound has shown promising anti-cancer effects in various cancer cell lines. Its anti-proliferative and anti-metastatic activities are primarily mediated through the suppression of the ERK1/2 signaling pathway.

In human cervical cancer cells (HeLa and SiHa), this compound significantly inhibits cell viability and colony formation in a concentration-dependent manner[4]. It has been demonstrated that PA suppresses the growth and invasion of these cells by inhibiting the expression of matrix metalloproteinase-2 (MMP-2) and downregulating the ERK1/2 signaling pathway[4].

Cardiovascular Effects

This compound exerts significant effects on the cardiovascular system, most notably its vasorelaxant properties. These effects are mediated through endothelium-dependent pathways involving nitric oxide (NO) and the NO-cGMP signaling cascade.

In isolated rat thoracic aorta rings pre-contracted with phenylephrine, this compound induces a concentration-dependent vasodilation[5][6]. This vasorelaxant effect is attenuated by the presence of nitric oxide synthase (NOS) inhibitors (L-NAME and L-NNA) and a guanylyl cyclase inhibitor (ODQ), indicating the involvement of the NO-cGMP pathway[5][6]. Furthermore, this compound has been shown to inhibit Ca2+ influx, which contributes to its vasorelaxant effect[5][6].

Neuroprotective Effects

While much of the research on the neuroprotective effects of Peucedanum praeruptorum has focused on Praeruptorin C, the broader class of praeruptorins has shown potential in this area. Praeruptorin C has been found to protect against NMDA-induced apoptosis in cortical neurons by down-regulating GluN2B-containing NMDA receptors[7]. It also demonstrated neuroprotective effects in a mouse model of Huntington's disease by alleviating motor deficits and depression-like behavior[8][9]. Further research is needed to specifically elucidate the neuroprotective activities of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound from various studies.

Table 1: Anti-inflammatory Effects of this compound

| Cell Line | Inducer | Measured Parameter | Concentration of PA | Effect | Reference |

| RAW 264.7 | LPS | NO production | Not specified | Significant inhibition | [1] |

| RAW 264.7 | LPS | IL-1β production | Not specified | Significant inhibition | [1] |

| RAW 264.7 | LPS | TNF-α production | Not specified | Significant inhibition | [1] |

| RAW 264.7 | LPS | iNOS mRNA and protein | Not specified | Suppression | [1] |

| RAW 264.7 | Poly (I:C) | Cell Viability | 1, 2, 3, 4, 5 µM | Slightly affected | [2] |

| RAW 264.7 | Poly (I:C) | Cell Viability | 6, 7 µM | Significantly inhibited | [2] |

| Rat Hepatocytes | IL-1β | NO production | IC50 = 208 µM | Inhibition | [3] |

| Rat Hepatocytes | IL-1β | Tnf, Ccl20, Il1r1 mRNA | Not specified | Reduced levels | [3] |

Table 2: Anti-Cancer Effects of this compound

| Cell Line | Measured Parameter | Concentration of PA | Effect | Reference |

| HeLa | Cell Viability | 0-50 µM (24h) | Significant inhibition | [4] |

| SiHa | Cell Viability | 0-50 µM (24h) | Significant inhibition | [4] |

| HeLa | Colony Formation | 0-30 µM | Significant inhibition | [4] |

| SiHa | Colony Formation | 0-30 µM | Significant inhibition | [4] |

Table 3: Cardiovascular Effects of this compound

| System | Pre-contraction Agent | Measured Parameter | Concentration of PA | Effect | Reference |

| Rat thoracic aorta rings | Phenylephrine | Vasorelaxation | Concentration-dependent | Induces vasodilation | [5][6] |

| Rat thoracic aorta rings | Phenylephrine | pEC50 of vasorelaxation | - | 4.89 ± 0.16 | [5] |

| Rat thoracic aorta rings | Phenylephrine + ODQ | pEC50 of vasorelaxation | 10 µM ODQ | 4.40 ± 0.10 | [5] |

Key Signaling Pathways Involved

The biological activities of this compound are mediated by its interaction with several key intracellular signaling pathways. The following diagrams illustrate the inhibitory effects of this compound on the NF-κB and ERK1/2 pathways.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's suppression of the ERK1/2 signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Cell Viability Assessment using MTT Assay

This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines such as HeLa and SiHa[4].

-

Materials:

-

HeLa or SiHa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator[10].

-

Treat the cells with various concentrations of this compound (e.g., 0-50 µM) for 24 hours[4]. Include a vehicle control (DMSO) at the same concentration as in the highest PA treatment.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours[10].

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[10].

-

Measure the absorbance at 490 nm using a microplate reader[10].

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Western Blot Analysis of NF-κB and ERK1/2 Pathway Proteins

This protocol outlines the procedure for analyzing the effect of this compound on the expression and phosphorylation of proteins in the NF-κB and ERK1/2 signaling pathways.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IκBα, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

-

Procedure:

-

Lyse cells with RIPA buffer and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel[11].

-

Transfer the separated proteins to a PVDF membrane[11].

-

Block the membrane with blocking buffer for 1 hour at room temperature[11].

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression of target genes such as iNOS, TNF-α, and IL-1β.

-

Materials:

-

Treated and untreated cells

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (for target and reference genes like GAPDH or β-actin)

-

qPCR instrument

-

-

Procedure:

-

Isolate total RNA from cells using an RNA extraction kit and assess its quality and quantity[12].

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.

-

Perform the qPCR using a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a reference gene[13].

-

Measurement of Nitric Oxide (NO) Production

This protocol uses the Griess reagent to measure nitrite, a stable product of NO, in cell culture supernatants.

-

Materials:

-

Cell culture supernatant from treated and untreated cells

-

Griess reagent (Part A: 1% sulfanilamide in 2.5% H3PO4; Part B: 0.1% naphthylethylenediamine dihydrochloride in 2.5% H3PO4)[14]

-

Sodium nitrite standard solutions

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Collect cell culture supernatants from each experimental condition.

-

Add 100 µL of supernatant to a 96-well plate.

-

Prepare a standard curve using serial dilutions of sodium nitrite.

-

Mix equal volumes of Griess reagent A and B immediately before use[14].

-

Add 100 µL of the mixed Griess reagent to each well containing supernatant or standard[14].

-

Incubate for 10 minutes at room temperature[15].

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. Its well-defined mechanisms of action, particularly the inhibition of the NF-κB and ERK1/2 signaling pathways, make it an attractive candidate for the development of novel anti-inflammatory and anti-cancer agents. The vasorelaxant properties of this compound also suggest its potential utility in the management of cardiovascular disorders.

Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Further elucidation of its molecular targets and the exploration of its efficacy in various disease models will be crucial for translating this natural product into a clinically relevant therapeutic. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their future investigations of this compound.

References

- 1. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The neuroprotective effect of praeruptorin C against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Effect of Praeruptorin C on 3-nitropropionic acid induced Huntington's disease-like symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Praeruptorin A: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Natural Coumarin.

Introduction

Praeruptorin A is a naturally occurring pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant utilized in traditional medicine.[1] As a member of the coumarin class of compounds, this compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and biological effects, with a particular emphasis on its underlying signaling pathways. Detailed experimental protocols are also provided to facilitate further research and development.

Chemical Structure and Identification

This compound is characterized by a pentacyclic ring system. The precise stereochemistry of the molecule is crucial for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | [(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate | [2] |

| Molecular Formula | C₂₁H₂₂O₇ | [2] |

| SMILES | C/C=C(\C)/C(=O)O[C@H]1--INVALID-LINK--OC(=O)C | [2] |

| InChI Key | XGPBRZDOJDLKOT-NXIDYTHLSA-N | [2] |

| CAS Number | 73069-27-9 ((+)-Praeruptorin A) | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 386.4 g/mol | [2] |

| Melting Point | 143-145 °C ((+)-Praeruptorin A) | [3] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. | |

| UV max (in Methanol) | 220, 254, 300, 345 nm | |

| XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 7 | [2] |

| Topological Polar Surface Area | 88.1 Ų | [2][4][5] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, cardiovascular, and neuroprotective effects. These activities are mediated through the modulation of specific signaling pathways.

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its potent anti-inflammatory effect. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to inhibit the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).

References

- 1. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C21H22O7 | CID 38347607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β [mdpi.com]

- 4. Praeruptorin C | C24H28O7 | CID 5320692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Praeruptorin D | C24H26O7 | CID 5437825 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoisomers of Praeruptorin A: A Technical Guide for Researchers

An In-depth Analysis of (+)-Praeruptorin A and (-)-Praeruptorin A for Researchers, Scientists, and Drug Development Professionals

Praeruptorin A, a pyranocoumarin derivative isolated from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest in the scientific community for its diverse pharmacological activities. As a chiral molecule, this compound exists as two enantiomers, (+)-Praeruptorin A and (-)-Praeruptorin A. Emerging research indicates that these stereoisomers exhibit distinct biological and pharmacokinetic profiles, a critical consideration for drug development and therapeutic applications. This technical guide provides a comprehensive comparison of (+)-Praeruptorin A and (-)-Praeruptorin A, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Core Biological Activities: A Stereoselective Comparison

The pharmacological effects of this compound are multifaceted, with notable activities in vasorelaxation, anti-inflammation, and calcium channel modulation. Crucially, these effects are stereoselective, with (+)-Praeruptorin A generally demonstrating greater potency.

Vasorelaxant Effects

The differential vasorelaxant properties of the this compound enantiomers are the most well-documented. (+)-Praeruptorin A is a significantly more potent vasodilator than its (-)-counterpart. This enhanced activity is primarily attributed to its interaction with the endothelial nitric oxide synthase (eNOS) pathway.

Table 1: Comparative Vasorelaxant Activity of this compound Stereoisomers

| Stereoisomer | Assay System | Pre-contraction Agent | EC50 (μM) | Potency Ratio ((-)-PA/(+)-PA) | Reference |

| (+)-Praeruptorin A | Isolated rat aortic rings | Phenylephrine (1 μM) | 13.5 ± 2.1 | 4.6 | [1] |

| (-)-Praeruptorin A | Isolated rat aortic rings | Phenylephrine (1 μM) | 62.1 ± 8.7 | [1] | |

| (+)-Praeruptorin A | Isolated rat aortic rings | KCl (60 mM) | 9.8 ± 1.5 | 5.9 | [1] |

| (-)-Praeruptorin A | Isolated rat aortic rings | KCl (60 mM) | 57.8 ± 7.9 | [1] |

EC50 values represent the concentration required to achieve 50% of the maximal relaxation.

The primary mechanism underlying the superior vasorelaxant effect of (+)-Praeruptorin A involves the activation of the endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production and subsequent activation of the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway in vascular smooth muscle cells. This signaling cascade ultimately results in vasodilation.[1] Molecular docking studies have suggested that (+)-Praeruptorin A has a higher binding affinity for eNOS compared to (-)-Praeruptorin A, providing a molecular basis for its enhanced activity.[1]

References

Praeruptorin A: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Praeruptorin A is a prominent pyranocoumarin constituent isolated from the root of Peucedanum praeruptorum Dunn, a perennial herb utilized for centuries in traditional Chinese medicine under the name "Qian-Hu". Traditionally, it has been prescribed for respiratory ailments such as cough, asthma, and excess phlegm.[1][2] Modern pharmacological research has expanded upon these traditional uses, revealing a broad spectrum of bioactivities for this compound, including anti-inflammatory, cardiovascular, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its pharmacological properties, mechanisms of action, and the experimental methodologies used to elucidate these functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Pharmacological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, with the modulation of key signaling pathways being a central theme. The following sections detail its primary pharmacological activities and the experimental evidence supporting them.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[5] It also suppresses the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[4] Mechanistically, this compound prevents the degradation of the inhibitor of κBα (IκBα), thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1]

In a mouse model of allergic airway disease, orally administered this compound significantly reduced airway hyperresponsiveness and eosinophilic inflammation. It also decreased the levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid, further highlighting its potent anti-inflammatory effects in the respiratory system.[1]

dot

Caption: this compound inhibits the NF-κB signaling pathway.

Cardiovascular Effects

This compound exhibits significant vasorelaxant properties, suggesting its potential in the management of hypertension.[2] Studies on isolated rat thoracic aorta rings pre-contracted with phenylephrine have shown that this compound induces endothelium-dependent vasorelaxation.[2]

The mechanism involves the activation of the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. The vasorelaxant effect of this compound is attenuated by inhibitors of nitric oxide synthase (NOS) and guanylyl cyclase.[2] Furthermore, this compound has been identified as a calcium channel blocker, contributing to its vasorelaxant and antihypertensive effects.[6]

dot

Caption: Vasorelaxant mechanism of this compound.

Anti-Cancer Activity

This compound has demonstrated anti-proliferative and anti-metastatic effects in various cancer cell lines, including human cervical cancer (HeLa) and non-small cell lung cancer cells.[7][8]

In HeLa cells, this compound was found to inhibit cell proliferation and colony formation. It induces cell cycle arrest at the G0/G1 phase and downregulates the expression of cyclin D1.[8] A key mechanism underlying its anti-cancer effects is the suppression of the Extracellular signal-regulated kinase (ERK) signaling pathway.[8] By inhibiting the ERK1/2 pathway, this compound reduces the expression of Matrix Metalloproteinase-2 (MMP-2), a key enzyme involved in cancer cell invasion and metastasis.[8]

dot

Caption: this compound's inhibition of the ERK signaling pathway.

Neuroprotective Effects

The neuroprotective potential of this compound and its related compounds is an emerging area of research. Praeruptorin C, a structurally similar compound, has been shown to protect cortical neurons from N-methyl-D-aspartate (NMDA)-induced apoptosis.[9] This neuroprotection is achieved by down-regulating the GluN2B-containing NMDA receptors and balancing the expression of Bcl-2 and Bax, key regulators of apoptosis.[9] Given the structural similarity, it is plausible that this compound may exert similar neuroprotective effects, although further research is needed to confirm this.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| Rat Hepatocytes | NO Production Inhibition | IC₅₀ | 208 µM | [5] |

| Artemia salina | Cytotoxicity | LC₅₀ | 121.2 µg/mL | [10] |

| A549 (Human Lung Cancer) | Cell Viability | IC₅₀ | > 50 µM | [7] |

| H1299 (Human Lung Cancer) | Cell Viability | IC₅₀ | > 50 µM | [7] |

| HeLa (Human Cervical Cancer) | Cell Viability | IC₅₀ | ~20 µM (at 24h) | [8] |

| SiHa (Human Cervical Cancer) | Cell Viability | IC₅₀ | > 20 µM (at 24h) | [8] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) | Reference |

| Intravenous | 2.5 mg/kg | - | - | 1357.8 ± 321.5 | 0.8 ± 0.2 | [11] |

| Oral | 60 mg/kg | 15.6 ± 4.2 | 0.5 | 68.9 ± 18.7 | - | [12] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the bioactivities of this compound.

Extraction and Isolation of this compound

This compound is typically extracted from the dried roots of Peucedanum praeruptorum.

-

Extraction: The powdered roots are extracted with a solvent such as methanol under reflux. The resulting extract is then concentrated under vacuum.[13]

-

Fractionation: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate and n-butanol, to yield different fractions.[10][13]

-

Isolation: this compound is isolated from the ethyl acetate fraction using column chromatography on silica gel with a mobile phase such as a toluene/ethyl acetate gradient.[10] Identification and structural elucidation are confirmed by ¹H and ¹³C NMR analysis.[10][13]

dot

References

- 1. Effects of (±)-praeruptorin A on airway inflammation, airway hyperresponsiveness and NF-κB signaling pathway in a mouse model of allergic airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Studies on structure modification of (+)-praeruptorin A] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The neuroprotective effect of praeruptorin C against NMDA-induced apoptosis through down-regulating of GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. An LC-MS/MS Method for the Pharmacokinetic and In Vitro Metabolis...: Ingenta Connect [ingentaconnect.com]

- 13. mdpi.com [mdpi.com]

Pharmacological Profile of Praeruptorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin A, a pyranocoumarin compound isolated from the dried roots of Peucedanum praeruptorum Dunn, has demonstrated a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanisms of action, pharmacokinetic properties, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a major bioactive constituent of the traditional Chinese medicine "Qian-Hu," which has been historically used for treating respiratory ailments.[1] Modern pharmacological research has revealed its potential in a broader range of therapeutic areas, including cardiovascular diseases, inflammation, and oncology. This guide synthesizes the current scientific knowledge on this compound to facilitate further investigation and development of this promising natural compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across various biological activities.

Table 1: In Vitro Efficacy of this compound

| Biological Activity | Cell Line / Model | Parameter | Value | Reference(s) |

| Anticancer | A549 (Human Lung Carcinoma) | IC50 | 33.5 ± 7.5 µM | [2] |

| H1299 (Human Non-Small Cell Lung Cancer) | IC50 | 30.7 ± 8.4 µM | [2] | |

| Vasodilation | Isolated Rat Thoracic Aorta (Phenylephrine-induced contraction) | EC50 | Not explicitly quantified, but demonstrated concentration-dependent relaxation. | [3] |

| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | IC50 (Nitric Oxide Production) | Specific IC50 value not reported, but significant inhibition observed. | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | AUC (Area Under the Curve) | Cmax (Maximum Concentration) | T1/2 (Half-life) | Reference(s) |

| Intravenous | 5 mg/kg | 1385.4 ± 358.6 µg/Lh (Control); 2265.4 ± 487.2 µg/Lh (Liver Cirrhosis) | Not Reported | 2.01 ± 0.43 h (Control); 3.37 ± 0.82 h (Liver Cirrhosis) | [5] |

| Oral (in extract) | Not specified | Systemic exposure was slightly higher in acute lung injury rats compared to normal rats. | Not specified | Not specified | [6] |

Note: The available pharmacokinetic data for oral administration is qualitative. Further studies are needed to determine the absolute bioavailability and detailed pharmacokinetic profile following oral dosing.

Mechanisms of Action & Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several key signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound has been shown to possess significant anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In lipopolysaccharide (LPS)-stimulated macrophages, this compound prevents the degradation of the inhibitory protein IκBα.[4] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4][7]

Cardiovascular Effects: Vasodilation

This compound induces vasodilation through a dual mechanism involving the endothelium-dependent nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway and the blockade of calcium channels. It stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), which in turn activates soluble guanylyl cyclase (sGC) in vascular smooth muscle cells.[3] This leads to an increase in cGMP levels, resulting in vasorelaxation. Additionally, this compound directly inhibits the influx of extracellular Ca²⁺ into vascular smooth muscle cells, further contributing to its vasodilatory effect.[3]

Anticancer Activity: Targeting the ERK/MMP1 Signaling Pathway

In the context of cancer, particularly hepatocellular carcinoma, this compound has been reported to reduce cell metastasis by targeting the extracellular signal-regulated kinase (ERK) and matrix metalloproteinase-1 (MMP1) signaling pathway.[1] The precise mechanism of how this compound modulates this pathway to inhibit metastasis is an area of ongoing research.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's pharmacological effects.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) and incubated for a further 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature. The absorbance at 540 nm is measured using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol outlines the steps for detecting the levels of key proteins in the NF-κB pathway, such as p-IκBα, IκBα, and p65, in cell lysates.

-

Cell Lysis: After treatment with this compound and/or LPS, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Anti-inflammatory Murine Model

This protocol describes a general procedure for evaluating the anti-inflammatory effects of this compound in a mouse model of acute inflammation.

-

Animal Model: BALB/c mice are commonly used. Acute inflammation can be induced by intraperitoneal injection of LPS or other inflammatory agents.

-

Treatment: this compound is administered to the mice (e.g., by oral gavage or intraperitoneal injection) at various doses prior to the induction of inflammation. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) are included.

-

Sample Collection: At a specified time after the inflammatory challenge, blood samples are collected for cytokine analysis (e.g., via cardiac puncture). Tissues of interest (e.g., lung, liver) may also be harvested for histological examination or molecular analysis.

-

Outcome Measures:

-

Cytokine Levels: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using ELISA kits.

-

Histopathology: Tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

-

Gene Expression: Expression of inflammatory genes in tissues can be quantified using qRT-PCR.

-

Pharmacokinetics and Metabolism

Studies in rats have shown that this compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A1 and CYP3A2.[5] Following intravenous administration, it exhibits a relatively short half-life.[5] Oral administration of a Peucedanum praeruptorum extract resulted in detectable systemic levels of this compound, although its absolute oral bioavailability has not been determined.[6] Further research is required to fully characterize the pharmacokinetic profile of this compound, especially in humans, and to investigate potential drug-drug interactions.

Safety and Toxicology

Currently, there is limited publicly available information on the formal safety and toxicology of this compound. Comprehensive studies, including acute and chronic toxicity assessments, are necessary to establish a complete safety profile for this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a diverse pharmacological profile, demonstrating significant anti-inflammatory, cardiovascular, and anticancer potential. Its mechanisms of action involve the modulation of key signaling pathways, including NF-κB, NO-cGMP, and ERK/MMP1. While preclinical data are encouraging, further research is warranted to:

-

Fully elucidate the molecular targets and upstream signaling events.

-

Conduct comprehensive pharmacokinetic and pharmacodynamic studies in various species, including humans.

-

Establish a thorough safety and toxicology profile.

-

Perform well-designed clinical trials to evaluate its therapeutic efficacy and safety in human populations.

The information compiled in this technical guide provides a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of this compound.

References

- 1. Release of tumor necrosis factor-alpha from macrophages. Enhancement and suppression are dose-dependently regulated by prostaglandin E2 and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. This compound inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibits the activation of NF-κB pathway and the expressions of inflammatory factors in poly (I:C)-induced RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Praeruptorin A: A Comprehensive Technical Review of its Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Praeruptorin A, a pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, has a long history of use in traditional Chinese medicine for treating respiratory ailments.[1][2] Modern pharmacological research has revealed its diverse therapeutic potential, spanning cardiovascular, anti-inflammatory, anticancer, and neuroprotective applications. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative pharmacological data, and the experimental methodologies used to elucidate its effects. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, which are attributed to its modulation of various signaling pathways. The primary pharmacological effects and the underlying mechanisms are detailed below.

Cardiovascular Effects

This compound is well-recognized for its vasorelaxant properties, primarily mediated through its action on the vascular endothelium and smooth muscle cells.[3]

Mechanism of Action:

-

Calcium Channel Blockade: this compound functions as a voltage-operated Ca2+ channel blocker.[3] It induces concentration-dependent relaxation in isolated rat aortic rings pre-contracted with KCl.[3] The (+)-praeruptorin A isomer is a more potent vasorelaxant than its (-)-praeruptorin A counterpart.[3]

-

Endothelium-Dependent Vasorelaxation: The vasorelaxant effect is partially dependent on the endothelium and is mediated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway.[3] (+)-Praeruptorin A has been shown to activate endothelial nitric oxide synthase (eNOS), leading to increased NO production.[3]

Signaling Pathway for Vasorelaxation:

Caption: Vasorelaxant mechanism of this compound.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various experimental models.

Mechanism of Action:

-

Inhibition of Pro-inflammatory Mediators: this compound suppresses the production of nitric oxide (NO) in interleukin-1β (IL-1β)-stimulated rat hepatocytes.[4] It also reduces the mRNA levels of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and C-C motif chemokine ligand 20 (CCL20).[4]

-

Inhibition of Ferroptosis: In the context of sepsis, this compound has been shown to inhibit ferroptosis.[5] It achieves this by reducing malondialdehyde (MDA) accumulation, preventing glutathione (GSH) depletion, and enhancing the expression of glutathione peroxidase 4 (GPX4).[5] Furthermore, it markedly decreases the expression of prostaglandin-endoperoxide synthase 2 (PTGS2), a key enzyme in inflammation.[5]

Signaling Pathway for Anti-inflammatory Action:

Caption: Anti-inflammatory and anti-ferroptotic mechanisms of this compound.

Anticancer Activity

This compound has shown promise as an anticancer agent by inhibiting metastasis and overcoming multidrug resistance.

Mechanism of Action:

-

Inhibition of Metastasis: this compound has been found to reduce the metastasis of human hepatocellular carcinoma cells by targeting the ERK/MMP1 signaling pathway.[1]

-

Reversal of Multidrug Resistance: It can reverse P-glycoprotein-mediated multidrug resistance in cancer cells, potentially by acting as a P-gp inhibitor.[6]

Other Pharmacological Activities

-

Hepatoprotective Effects: this compound and its racemate, Praeruptorin C, can upregulate the expression of multidrug resistance-associated protein 2 (MRP2) in HepG2 cells via the constitutive androstane receptor (CAR)-mediated pathway.[7] This suggests a role in hepatoprotection and potential for herb-drug interactions.[7]

-

Neuroprotective, Anti-platelet Aggregation, and Antiasthma Effects: Various studies have reported these additional pharmacological properties, although the underlying mechanisms are less well-defined.[1][3]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the biological activities of this compound.

| Activity | Model System | Parameter | Value | Reference |

| Anti-inflammatory | IL-1β-treated rat hepatocytes | IC₅₀ (NO production) | 208 µM | [4] |

| Vasorelaxation | Phenylephrine-induced vasoconstriction in precontracted aortic rings | Concentration Range | 10⁻⁶ - 10⁻⁴ M | [3] |

| Vasorelaxation | KCl-contracted isolated rat aortic rings | pEC₅₀ (with indomethacin) | 4.58 ± 0.11 | [8] |

| Vasorelaxation | KCl-contracted isolated rat aortic rings | pEC₅₀ (control) | 4.99 ± 0.28 | [8] |

Experimental Methodologies

This section details the experimental protocols for key studies that have characterized the pharmacological effects of this compound.

Assessment of Vasorelaxant Effects

-

Preparation of Aortic Rings: Thoracic aortas are isolated from rats, and aortic rings are prepared.

-

Tension Recording: The rings are mounted in an organ bath system, and tension is recorded.

-

Experimental Protocol: Aortic rings are pre-contracted with phenylephrine or KCl. The vasorelaxant effects of this compound are then assessed by adding it in a cumulative concentration-dependent manner. To investigate the role of the endothelium, experiments are conducted in both endothelium-intact and endothelium-denuded rings. The involvement of specific pathways is studied using inhibitors such as L-NAME (an eNOS inhibitor) and indomethacin (a cyclooxygenase inhibitor).[3][8]

Experimental Workflow for Vasorelaxation Assay:

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Investigation Into the Inhibition of Ferroptosis by Praeruptorin-A in Sepsis Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound and praeruptorin C, a racemate isolated from Peucedanum praeruptorum, on MRP2 through the CAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelium-dependent vasorelaxant effects of this compound in isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Praeruptorin A

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Praeruptorin A in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a significant bioactive pyranocoumarin compound predominantly found in the root of Peucedanum praeruptorum Dunn (Qian-hu). It has garnered considerable interest in the pharmaceutical field due to its potential therapeutic effects, including anti-hypertensive properties, by acting as a calcium channel blocker.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and formulation development. This application note details a robust HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the instrumental parameters for the analysis of this compound.

Table 1: HPLC Instrumental Parameters

| Parameter | Condition |

| HPLC System | Standard HPLC with UV-Vis Detector |

| Column | Reversed-phase C18 column |

| Mobile Phase | Methanol:Water (75:25, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Detection Wavelength | 323 nm |

Note: The conditions are based on a method developed for Praeruptorin D, a structurally similar compound, and are expected to provide good separation for this compound.[2] Alternative conditions using a gradient elution with acetonitrile and water (containing 0.05% formic acid) have also been reported for LC-MS/MS analysis of this compound.[3][4]

Reagents and Standards

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified)

-

Formic acid (optional, for mobile phase modification)

-

This compound reference standard

-

Internal Standard (IS), e.g., Osthole[2]

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 1 to 100 µg/mL.

-

Internal Standard Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., Osthole) in methanol at a concentration of 1 mg/mL. A working IS solution of 10 µg/mL can be prepared by diluting the stock solution.[2]

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for plasma/tissue samples and herbal materials.

Protocol for Plasma and Tissue Samples (Liquid-Liquid Extraction)[2]

-

To 100 µL of plasma or tissue homogenate in a centrifuge tube, add 50 µL of the internal standard working solution (10 µg/mL).

-

Add 3 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes to extract the analyte.

-

Centrifuge the mixture at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Repeat the extraction step (step 2-4) one more time to improve recovery.

-

Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Inject a 20 µL aliquot of the supernatant into the HPLC system.

Protocol for Herbal Materials (Solid-Liquid Extraction)

-

Accurately weigh a suitable amount of powdered herbal material (e.g., Radix Peucedani).

-

Transfer the powder to an extraction vessel.

-

Add a defined volume of a suitable solvent (e.g., methanol or ethanol).

-

Perform extraction using a method such as ultrasonication or reflux. Supercritical fluid extraction with CO2 has also been shown to be effective.[5]

-

After extraction, centrifuge the mixture to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Inject an aliquot into the HPLC system.

Method Validation

Method validation should be performed according to ICH guidelines to ensure the reliability of the results.[6] Key validation parameters are summarized in the table below, with typical acceptance criteria.

Table 2: Method Validation Parameters and Typical Results

| Parameter | Typical Specification | Example Result for a this compound/related compound method |

| Linearity (r²) | ≥ 0.99 | > 0.99 over a concentration range of 0.99-990.0 ng/mL for this compound[3][4] |

| Precision (%RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Intra- and inter-batch precision within 14.05%[3][4] |

| Accuracy (% Recovery) | 85-115% (80-120% at LLOQ) | Accuracy between 89.39% and 109.50%[3][4] |

| Limit of Quantification (LOQ) | Sufficient for the intended application | Sufficient for in vivo pharmacokinetic studies[3][4] |

| Extraction Recovery | Consistent and reproducible | 76.35% - 89.58% for this compound and its metabolite[3][4] |

| Specificity | No interfering peaks at the retention time of the analyte | Excellent specificity demonstrated[2] |

Data Presentation and Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is plotted against the concentration.

Visualizations

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis of this compound.

Sample Preparation Workflow for Biological Samples

This diagram details the liquid-liquid extraction procedure for biological samples.

Caption: Liquid-liquid extraction protocol for biological samples.

References

- 1. Metabolic characterization of (±)-praeruptorin A in vitro and in vivo by high performance liquid chromatography coupled with hybrid triple quadrupole-linear ion trap mass spectrometry and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Tissue Distribution Study of Praeruptorin D from Radix Peucedani in Rats by High-Performance Liquid Chromatography (HPLC) [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. An LC-MS/MS Method for the Pharmacokinetic and In Vitro Metabolis...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of Praeruptorin A in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for the extraction and quantification of Praeruptorin A from plant extracts, particularly from the roots of Peucedanum praeruptorum Dunn (Radix Peucedani). This document includes established protocols for sample preparation, analytical methods using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a summary of reported quantitative data.

Introduction

This compound is a significant bioactive pyranocoumarin found in the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine known as "Qianhu".[1] It is recognized for a variety of pharmacological activities, including anti-inflammatory, vasorelaxant, and antitumor effects.[2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

This document outlines detailed protocols for the extraction and quantification of this compound, providing researchers with the necessary information to implement these methods in their laboratories.

Experimental Protocols

Extraction of this compound from Plant Material

The following protocols describe methods for extracting this compound from dried and powdered roots of Peucedanum praeruptorum.

2.1.1. Protocol 1: Ultrasonic-Assisted Solvent Extraction

This method utilizes ultrasonication to enhance extraction efficiency.

Materials and Reagents:

-

Dried and powdered root of Peucedanum praeruptorum

-

Methanol (HPLC grade)

-

Ethanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

Procedure:

-

Weigh 1.0 g of powdered plant material and place it into a conical flask.

-

Add 25 mL of methanol (or ethanol).

-

Place the flask in an ultrasonic bath and extract for 60 minutes at a controlled temperature (e.g., 50°C).

-

After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.

-

Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC or LC-MS/MS system.

2.1.2. Protocol 2: Supercritical Fluid Extraction (SFE-CO2)

SFE-CO2 is a green extraction technique that offers high efficiency and selectivity.

Materials and Reagents:

-

Dried and powdered root of Peucedanum praeruptorum

-

Supercritical fluid extractor

-

CO2 (SFC grade)

-

Ethanol (as a modifier)

Optimized SFE-CO2 Conditions:

-

Pressure: 34.5 MPa

-

Temperature: 60°C

-

Static Extraction Time: 10 minutes

-

CO2 Flow Rate: 10 mL/min

-

Modifier: Ethanol (0.3 mL)

Procedure:

-

Load the extraction vessel of the SFE system with a known amount of powdered plant material.

-

Set the extraction parameters as listed above.

-

Initiate the extraction process. The static phase allows the supercritical CO2 to penetrate the plant matrix.

-

Following the static phase, begin the dynamic extraction, collecting the extract.

-

The extracted components are separated from the CO2 as the pressure is reduced, and the CO2 is recycled.

-

Dissolve the collected extract in a known volume of methanol for analysis.

-

Filter the solution through a 0.45 µm syringe filter prior to analysis.

Quantification of this compound

2.2.1. Protocol 3: High-Performance Liquid Chromatography (HPLC-DAD)

This protocol details a validated HPLC method with Diode Array Detection (DAD) for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity or similar, equipped with a quaternary pump, autosampler, column oven, and DAD.

-

Column: Phenomenex Luna C18 (5 µm, 4.6 x 250 mm) or equivalent.[3]

-

Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).[3]

-

Gradient Program: A typical gradient might start at 10-20% B, increasing to 80-90% B over 30-40 minutes.

-

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30°C.

-

Detection Wavelength: 322 nm or 330 nm.[3]

-

Injection Volume: 10 µL.

Preparation of Standards and Calibration Curve:

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

-

Create a series of working standard solutions by serial dilution of the stock solution to cover a concentration range of approximately 1-100 µg/mL.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of this compound. The linearity should be confirmed by a correlation coefficient (r²) > 0.999.

Sample Analysis:

-

Inject the filtered plant extract solution into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

2.2.2. Protocol 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)